

The Biochemical Landscape of **cis**-Vaccenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Vaccenoyl-CoA

Cat. No.: **B15547664**

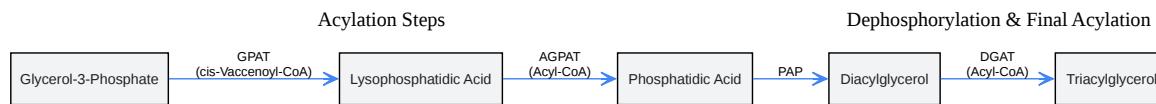
[Get Quote](#)

An in-depth exploration of the core biochemical properties, metabolic significance, and analytical methodologies for **cis**-Vaccenoyl-CoA, tailored for researchers, scientists, and drug development professionals.

Core Biochemical Properties of **cis**-Vaccenoyl-CoA

cis-Vaccenoyl-CoA is the activated form of *cis*-vaccenic acid, a monounsaturated omega-7 fatty acid. As a central intermediate in lipid metabolism, its biochemical characteristics are fundamental to understanding its cellular roles.

Table 1: Physicochemical Properties of **cis**-Vaccenoyl-CoA


Property	Value	Source
Molecular Formula	C39H68N7O17P3S	N/A
Molecular Weight	1031.98 g/mol	N/A
Monoisotopic Mass	1031.36052 Da	N/A
CAS Number	852101-47-4	N/A
Canonical SMILES	<chem>CCCC/C=C\CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O-INVALID-LINK--OP(=O)(O)O">C@HN2C=NC3=C(N)N=CN=C23)O</chem>	N/A
InChI Key	HEJOXXLSCAQQGQ-HHFSZNSTSA-N	N/A

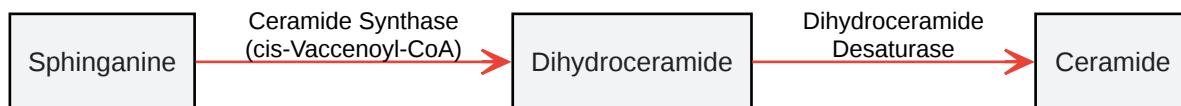
Metabolic Significance and Signaling Pathways

cis-Vaccenoyl-CoA is a key metabolite at the intersection of several major lipid metabolic pathways, serving as a substrate for the synthesis of complex lipids and participating in fatty acid elongation and desaturation processes.

De Novo Triacylglycerol (TAG) Biosynthesis

cis-Vaccenoyl-CoA is a substrate for the synthesis of triacylglycerols, the primary form of energy storage in eukaryotes. The de novo synthesis of TAG, also known as the Kennedy pathway, occurs primarily in the endoplasmic reticulum.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)*De Novo Triacylglycerol Biosynthesis Pathway.*


Cardiolipin Biosynthesis

Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial function and the organization of the respiratory chain complexes.[5][6][7] **cis-Vaccenoyl-CoA** can contribute to the acyl chain composition of phosphatidic acid, a precursor for cardiolipin synthesis.

[Click to download full resolution via product page](#)*Cardiolipin Biosynthesis Pathway.*

Ceramide Synthesis

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as **cis-vaccenoyl-CoA**, to form dihydroceramide, a precursor to ceramide.[8][9][10][11]

[Click to download full resolution via product page](#)*De Novo Ceramide Synthesis Pathway.*

Experimental Protocols

The accurate quantification and functional analysis of **cis-Vaccenoyl-CoA** are critical for elucidating its roles in health and disease. This section provides detailed methodologies for its extraction, quantification, and use in enzyme assays.

Extraction of Acyl-CoAs from Tissues and Cells

This protocol describes a general method for the extraction of a broad range of acyl-CoAs, including **cis-Vaccenoyl-CoA**, from biological samples.[\[12\]](#)

Materials:

- Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
- Ice-cold 5% (w/v) sulfosalicylic acid (SSA)
- Internal standards (e.g., C17:0-CoA)
- Homogenizer (e.g., bead beater, sonicator)
- Refrigerated centrifuge

Procedure:

- **Sample Collection and Quenching:** Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cultured cells, aspirate the medium and wash cells with ice-cold PBS before quenching metabolism by adding ice-cold methanol.
- **Homogenization:** Homogenize frozen tissue powder or cell pellets in 3 volumes of ice-cold 10% TCA. For a less harsh precipitation, 5% SSA can be used. Spike with internal standards prior to homogenization.
- **Protein Precipitation:** Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
- **Centrifugation:** Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the acyl-CoAs.
- **Solid-Phase Extraction (Optional but Recommended):** To remove salts and interfering substances, the supernatant can be further purified using a C18 solid-phase extraction (SPE) cartridge.

- Drying and Reconstitution: Dry the purified extract under a stream of nitrogen gas and reconstitute in a solvent compatible with the downstream analytical method (e.g., 50 mM ammonium acetate for LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[\[13\]](#) [\[14\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 10 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 2% to 98% B over 15 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: The specific precursor-to-product ion transitions for **cis-Vaccenoyl-CoA** need to be determined empirically using a pure standard. A common fragmentation pattern

for acyl-CoAs involves the neutral loss of the phosphopantetheine group. For a generic C18:1-CoA, a potential precursor ion $[M+H]^+$ would be m/z 1032.4. A characteristic product ion would result from the cleavage of the pyrophosphate bond.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
C16:0-CoA	1006.6	499.3	35
C18:0-CoA	1034.6	527.3	35
cis-Vaccenoyl-CoA (C18:1)	~1032.6	~525.3	~35 (to be optimized)
C17:0-CoA (Internal Standard)	1020.6	513.3	35

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Enzyme Assay: Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This assay measures the activity of GPAT, which catalyzes the initial step in glycerolipid synthesis, using **cis-Vaccenoyl-CoA** as a substrate.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cell or tissue homogenate/microsomal fraction containing GPAT
- Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mg/mL BSA (fatty acid-free)
- [¹⁴C]-Glycerol-3-phosphate
- **cis-Vaccenoyl-CoA**

- Stopping Solution: 1-butanol/diisopropyl ether (40:60, v/v)
- Scintillation cocktail and counter

Procedure:

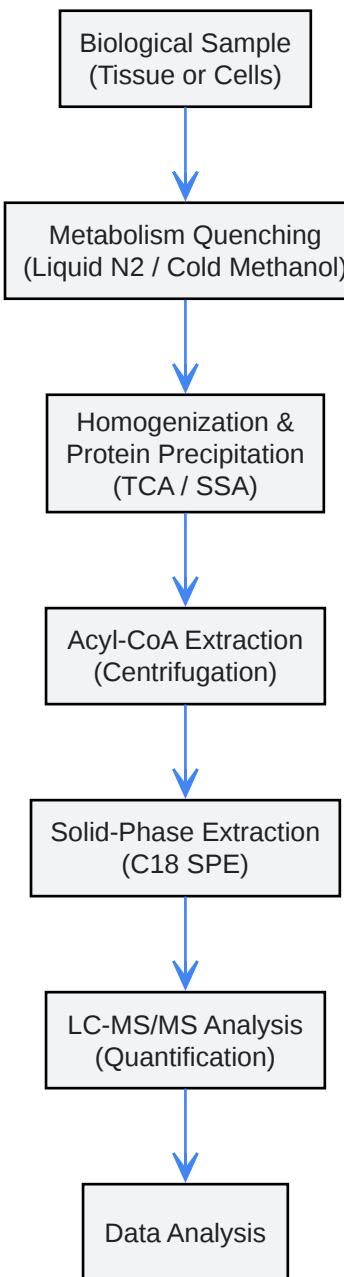
- Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and [¹⁴C]-Glycerol-3-phosphate. Pre-incubate at 37°C for 5 minutes.
- Initiate Reaction: Start the reaction by adding **cis-Vaccenoyl-CoA**.
- Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.
- Stop Reaction: Terminate the reaction by adding the stopping solution.
- Phase Separation: Vortex thoroughly and centrifuge to separate the aqueous and organic phases. The radiolabeled lysophosphatidic acid product will be in the organic phase.
- Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculation: Calculate the amount of product formed based on the specific activity of the [¹⁴C]-Glycerol-3-phosphate.

Enzyme Assay: Ceramide Synthase (CerS) Activity

This assay measures the activity of ceramide synthases using **cis-Vaccenoyl-CoA** and a fluorescently labeled sphingoid base.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Cell or tissue homogenate containing CerS
- Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂
- NBD-sphinganine (fluorescent substrate)
- **cis-Vaccenoyl-CoA**


- Extraction Solvent: Chloroform/Methanol (2:1, v/v)
- TLC plate and developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:10, v/v/v)
- Fluorescence imager

Procedure:

- Reaction Setup: Combine the cell/tissue homogenate, assay buffer, and NBD-sphinganine in a microcentrifuge tube.
- Initiate Reaction: Start the reaction by adding **cis-Vaccenoyl-CoA**.
- Incubation: Incubate at 37°C for 30-60 minutes.
- Lipid Extraction: Stop the reaction and extract the lipids by adding the extraction solvent. Vortex and centrifuge to separate the phases.
- TLC Separation: Spot the lipid extract (lower organic phase) onto a TLC plate and develop the chromatogram.
- Visualization and Quantification: Visualize the fluorescent NBD-ceramide product using a fluorescence imager and quantify the spot intensity using densitometry software.

Experimental Workflow Visualization

A generalized workflow for the analysis of **cis-Vaccenoyl-CoA** from biological samples is depicted below.

[Click to download full resolution via product page](#)

General Experimental Workflow for Acyl-CoA Analysis.

Conclusion

cis-Vaccenoyl-CoA is a pivotal molecule in cellular lipid metabolism, contributing to the synthesis of essential complex lipids and participating in dynamic metabolic pathways. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify and functionally characterize **cis-Vaccenoyl-CoA**, thereby facilitating a deeper

understanding of its role in cellular physiology and the pathogenesis of metabolic diseases. Further research, including the development of more specific analytical tools and the elucidation of its regulatory networks, will continue to unravel the intricate contributions of **cis-Vaccenoyl-CoA** to cellular homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. aocs.org [aocs.org]
- 4. [Reactome | Triglyceride biosynthesis](http://reactome.org) [reactome.org]
- 5. [Cardiolipin - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 6. [PathWhiz](http://pathbank.org) [pathbank.org]
- 7. [cardiolipin biosynthesis | Pathway - PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 8. [A fluorescent assay for ceramide synthase activity - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 9. [Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 10. [Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 11. [A fluorescent assay for ceramide synthase activity - PubMed](http://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 12. [High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 13. [A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 14. [Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]

- 15. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Purification and characterization of 1-acyl-sn-glycerol-3-phosphate acyltransferase with a substrate preference for polyunsaturated fatty acyl donors from the eicosapentaenoic acid-producing bacterium *Shewanella livingstonensis* Ac10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay of glycerol phosphate acyltransferase in liver particles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biochemical Landscape of cis-Vaccenoyl-CoA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15547664#basic-biochemical-properties-of-cis-vaccenoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com